molecular formula C6H12Br2O B14131456 2-Bromo-1-(2-bromopropoxy)propane CAS No. 89026-52-8

2-Bromo-1-(2-bromopropoxy)propane

Cat. No.: B14131456
CAS No.: 89026-52-8
M. Wt: 259.97 g/mol
InChI Key: QNUMELXRJVQTAB-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-bromopropoxy)propane is an organic compound that belongs to the class of halogenated hydrocarbons It is characterized by the presence of two bromine atoms and an ether linkage in its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-bromopropoxy)propane typically involves the reaction of 1,2-dibromopropane with propylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the ether linkage. The reaction mixture is then heated to promote the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-bromopropoxy)propane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out using nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

    Elimination Reactions: Conducted in the presence of strong bases such as sodium or potassium hydroxide in ethanol.

    Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Reactions: Formation of alcohols.

    Elimination Reactions: Formation of alkenes.

    Oxidation Reactions: Formation of carbonyl compounds.

Scientific Research Applications

2-Bromo-1-(2-bromopropoxy)propane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Industrial Chemistry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-bromopropoxy)propane involves its interaction with nucleophiles and bases. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The compound can also undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromopropane: A simpler halogenated hydrocarbon with similar reactivity.

    1-Bromo-2-propanol: Contains a hydroxyl group instead of an ether linkage.

    2-(3-Bromopropoxy)tetrahydro-2H-pyran: A related compound with a different cyclic structure.

Uniqueness

2-Bromo-1-(2-bromopropoxy)propane is unique due to its dual bromine atoms and ether linkage, which provide distinct reactivity patterns compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

89026-52-8

Molecular Formula

C6H12Br2O

Molecular Weight

259.97 g/mol

IUPAC Name

2-bromo-1-(2-bromopropoxy)propane

InChI

InChI=1S/C6H12Br2O/c1-5(7)3-9-4-6(2)8/h5-6H,3-4H2,1-2H3

InChI Key

QNUMELXRJVQTAB-UHFFFAOYSA-N

Canonical SMILES

CC(COCC(C)Br)Br

Origin of Product

United States

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